2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

Description

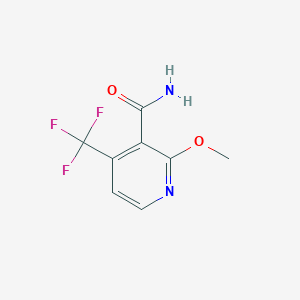

Chemical Name: 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide Synonyms: 2-Methoxy-4-(trifluoromethyl)nicotinamide; 3-Pyridinecarboxamide, 2-methoxy-4-(trifluoromethyl)- CAS Number: 175277-68-6 Molecular Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.14 g/mol (calculated) Structural Features:

- A pyridine ring substituted with:

- Methoxy (-OCH₃) at position 2 (electron-donating group).

- Trifluoromethyl (-CF₃) at position 4 (strong electron-withdrawing group).

- Carboxamide (-CONH₂) at position 3.

This compound is part of a broader class of fluorinated pyridine derivatives, which are valued in medicinal and agrochemical research for their metabolic stability and tunable electronic properties .

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-15-7-5(6(12)14)4(2-3-13-7)8(9,10)11/h2-3H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGITINWTJJJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372606 | |

| Record name | 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-68-6 | |

| Record name | 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 2,6-Dichloro-3-trifluoromethylpyridine

A common precursor in the synthesis is 2,6-dichloro-3-trifluoromethylpyridine, which undergoes selective nucleophilic substitution reactions to introduce the methoxy and carboxamide functionalities.

Selective Nucleophilic Substitution: Treatment of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide in large excess leads to substitution at the 2-position, forming methyl 2-methoxy-6-chloropyridine-3-carboxylate intermediates with excellent yields. Subsequent aminolysis or hydrolysis converts the ester to the carboxamide.

Reaction Conditions: The substitution reaction typically uses sodium methoxide in methanol under controlled temperatures to ensure regioselectivity and avoid multiple substitutions.

Ammonolysis to Form Carboxamide

The ester intermediate is converted to the carboxamide by reaction with ammonia or ammonium salts, often in the presence of polar aprotic solvents or hydrophilic ethers such as tetrahydrofuran (THF).

Reaction temperatures range from ambient to moderate heating (e.g., 50–100 °C), with reaction times from several hours to overnight to ensure complete conversion.

Alternative Synthetic Approach via Amination and Dehalogenation

Another synthetic strategy involves:

Step 1: Amination of Halogenated Pyridine

A halogenated pyridine derivative (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) reacts with ammonia in the presence of hydrophilic ethers (THF, 2-methyltetrahydrofuran, 1,4-dioxane) to introduce an amino group at the 2-position.

Step 2: Catalytic Dehalogenation

The intermediate amino compound undergoes catalytic hydrogenation to remove the halogen at the 6-position, yielding the desired 2-amino-4-(trifluoromethyl)pyridine derivative.

-

Catalysts: Palladium on carbon (Pd/C), Raney nickel, or platinum catalysts are effective.

Hydrogen sources: Molecular hydrogen, ammonium formate, or sodium hypophosphite.

Reaction temperatures: 60–130 °C.

Reaction times: 1–5 hours.

Base Usage: Ammonia or alkali bases (NaOH, KOH) are used to maintain reaction conditions and facilitate dehalogenation.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity. The desired compound typically shows high HPLC purity (>95%) after purification steps.

Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns and functional group transformations.

Crystallization from toluene or similar solvents yields white crystalline solids with melting points consistent with literature values (e.g., ~218 °C for hydrochloride salts).

Summary and Practical Considerations

The preparation of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide relies on selective nucleophilic substitution of halogenated pyridine derivatives followed by ester aminolysis or direct amination and catalytic dehalogenation.

Choice of solvents such as hydrophilic ethers (THF, 1,4-dioxane) and bases (ammonia, alkali hydroxides) is critical to optimize yield and purity.

Catalytic hydrogenation with Pd/C under controlled temperature and pressure provides an efficient dehalogenation step.

The methods described are scalable and suitable for industrial production, offering high yields and product purity.

This comprehensive review synthesizes findings from peer-reviewed chemical literature and patent disclosures to provide a professional and authoritative guide to the preparation of this compound.

Chemical Reactions Analysis

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the trifluoromethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide serves as a building block for synthesizing biologically active compounds. Its structural features allow it to engage in various interactions with biological macromolecules, enhancing its binding affinity to target proteins .

- Case Study : In a study exploring metabolic markers for Type 2 Diabetes (T2D), derivatives including 2-methoxy-5-(1H-1,2,4-triazol-5-yl)-4-(trifluoromethyl)pyridine were identified as significant indicators of T2D risk, showcasing the compound's relevance in metabolic disease research .

- Anticancer Activity :

-

Molecular Docking Studies :

- Computational studies have utilized molecular docking simulations to predict the interaction dynamics of this compound with various proteins, aiding in the design of more potent therapeutic agents.

Agrochemical Applications

- Crop Protection :

- The compound is being investigated for its potential use in agrochemicals, particularly as an intermediate in the synthesis of crop protection products. Trifluoromethylpyridine derivatives have been shown to possess enhanced fungicidal and herbicidal properties compared to their non-fluorinated counterparts .

- Example : Fluazinam, a fungicide derived from trifluoromethylpyridine, demonstrates higher efficacy against pests due to the unique properties imparted by the trifluoromethyl group .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide with four structurally related pyridine derivatives:

Key Comparative Insights

Electronic Effects

- Trifluoromethyl (-CF₃) : Present in the target compound and N-hydroxy derivative , this group enhances lipophilicity and resistance to oxidative metabolism.

- Methoxy (-OCH₃): Electron-donating in the target compound vs. amino (-NH₂) in CAS 259675-84-8 , which alters ring electron density and reactivity.

Functional Group Reactivity

- Carboxamide (-CONH₂): Found in the target compound and Bayer’s 4-chloro-N-methyl analog .

- Oxim (-C(=NOH)NH₂): In CAS 175204-85-0 , this group increases nucleophilicity, making the compound more reactive than the methoxy-containing target.

Structural Complexity

- The pyrrolo-thiazolo-pyrimidine derivative (Compound 13 ) demonstrates how fused heterocyclic systems can enhance binding to biological targets but complicate synthesis.

Biological Activity

2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide is a pyridine derivative notable for its unique structural features, including a methoxy group, a trifluoromethyl group, and a carboxamide functional group. Its molecular formula is C₈H₈F₃N₃O, with a molecular weight of approximately 177.12 g/mol. The incorporation of the trifluoromethyl group often enhances lipophilicity and metabolic stability, making this compound of significant interest in medicinal chemistry and agrochemical applications.

Structural Characteristics

The structure of this compound can be described as follows:

- Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.

- Methoxy Group: An -OCH₃ substituent that increases solubility.

- Trifluoromethyl Group: A -CF₃ substituent that enhances biological activity.

- Carboxamide Group: An -CONH₂ group that facilitates hydrogen bonding with biological targets.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups exhibit significant biological activities, including antimicrobial, anticancer, and herbicidal properties. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Studies have shown that derivatives of pyridine, including this compound, possess notable antimicrobial activity. For instance, compounds similar in structure have demonstrated effectiveness against various bacterial strains such as E. coli and S. aureus . This activity is attributed to the lipophilic nature of the trifluoromethyl group, which enhances membrane penetration.

Anticancer Activity

The compound has been evaluated for its potential anticancer properties. Research indicates that certain trifluoromethyl derivatives can induce cell death in cancer cells through mechanisms involving disruption of microtubule polymerization and induction of methuosis (a form of cell death characterized by the formation of large vacuoles) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| This compound | GBM Cells | Induction of methuosis | ~10 |

| Trifluoromethyl Derivative | Various Cancer Lines | Disruption of microtubules | <0.1 |

Herbicidal Activity

In agricultural contexts, this compound has shown high herbicidal activity against grass species. This characteristic makes it a potential candidate for use in crop protection products .

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Cancer Cell Studies : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on glioblastoma (GBM) cells, with an IC50 value indicating potent activity at low concentrations .

- Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that suggests effective antibacterial properties .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with substituted pyridine precursors. For example, a urea coupling reaction under anhydrous conditions is common:

- Step 1 : React 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in toluene at room temperature for 72 hours .

- Step 2 : Purify via trituration with diethyl ether to isolate the free base, followed by HCl/dioxane treatment to form the hydrochloride salt .

Optimization Strategies : - Prolonged reaction times (e.g., 72 hours) improve coupling efficiency.

- Use of anhydrous solvents (e.g., THF) minimizes side reactions .

- Catalytic additives like DMAP may accelerate urea formation.

Q. What analytical techniques are recommended for characterizing this compound and assessing purity?

Key methods include:

- NMR Spectroscopy : Confirm regioselectivity of methoxy and trifluoromethyl groups (¹H, ¹³C, and ¹⁹F NMR) .

- HPLC-MS : Detect impurities (e.g., unreacted isocyanate intermediates) and quantify purity ≥95% .

- X-ray Crystallography : Resolve structural ambiguities, particularly for polymorph identification .

Q. What are common impurities in synthesized batches, and how are they removed?

- Byproducts : Unreacted starting materials (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) or hydrolyzed intermediates.

- Purification : Trituration with diethyl ether effectively removes hydrophobic impurities . Column chromatography (silica gel, ethyl acetate/hexane) is used for polar byproducts .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions?

The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the 4-position of the pyridine ring. Computational studies (DFT calculations) show:

Q. What computational tools can predict the compound’s solubility and bioavailability?

- Molecular Dynamics Simulations : Predict solubility in solvents like THF or DMSO by analyzing solvation free energy .

- ADMET Predictors : Estimate logP (~2.8) and membrane permeability, highlighting moderate bioavailability due to the carboxamide group .

- COSMO-RS : Models solubility parameters for solvent screening (e.g., ethanol/water mixtures) .

Q. What strategies address poor aqueous solubility in biological assays?

Q. How can conflicting toxicity data from in vitro vs. in vivo studies be resolved?

- Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., hydroxylated derivatives) that may explain in vivo hepatotoxicity .

- Species-Specific Differences : Use human hepatocyte cultures to bridge gaps between rodent models and human data .

Contradictions and Mitigation

- Synthesis Yield Variability : reports 72-hour reaction times, while shorter durations in other studies lead to lower yields. Mitigate by standardizing anhydrous conditions and monitoring via TLC .

- Toxicity Data Gaps : Limited ecotoxicological data () necessitates OECD 207/209 compliance testing for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.